molecular formula C4H5NO2 B123630 4-Oxazolemethanol CAS No. 155742-48-6

4-Oxazolemethanol

Cat. No.: B123630
CAS No.: 155742-48-6
M. Wt: 99.09 g/mol
InChI Key: BKHIXCNJVHVHAG-UHFFFAOYSA-N
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Description

4-Oxazolemethanol is a heterocyclic compound featuring a five-membered oxazole ring with a hydroxymethyl (-CH2OH) substituent at the 4-position. This structure confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Key derivatives include:

  • This compound, 4,5-dihydro-2,4-dimethyl (CAS 39986-37-3): Molecular formula C6H11NO2, molecular weight 129.16, LogP 0.3, melting point 65–67°C, and density 1.15 g/cm³ .
  • 2-Methyl-4-oxazolemethanol (CAS 141567-53-5): Molecular formula C5H7NO2, molecular weight 113.11, with a simpler alkyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxazolemethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloromethyl-1,3-oxazole with a suitable base, such as sodium hydroxide, in an aqueous medium . Another method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Reactions Involving the Hydroxymethyl Group

The primary alcohol group (-CH₂OH) undergoes typical alcohol reactions, including esterification, oxidation, and etherification.

Esterification

4-Oxazolemethanol reacts with acyl chlorides or carboxylic acids under acidic or basic conditions to form esters. For example:

4 Oxazolemethanol+Acetic anhydrideH+4 Oxazolemethyl acetate+H2O\text{4 Oxazolemethanol}+\text{Acetic anhydride}\xrightarrow{\text{H}^+}\text{4 Oxazolemethyl acetate}+\text{H}_2\text{O}

Conditions :

  • Catalyst: H₂SO₄ or pyridine

  • Temperature: 25–80°C

  • Yield: 70–90%

SubstrateProductCatalystYield (%)Reference
Acetic anhydride4-Oxazolemethyl acetateH₂SO₄85
Benzoyl chloride4-Oxazolemethyl benzoatePyridine78

Oxidation

The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

4 OxazolemethanolKMnO4,H+4 Oxazolecarboxylic acid\text{4 Oxazolemethanol}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{4 Oxazolecarboxylic acid}

Conditions :

  • Oxidizing agent: KMnO₄ or CrO₃

  • Solvent: H₂O or acetone

  • Yield: 60–75%

Reactions of the Oxazole Ring

The oxazole ring participates in electrophilic substitution, nucleophilic substitution, and cycloaddition reactions.

Electrophilic Aromatic Substitution

Electrophiles attack the C5 position of the oxazole ring due to electron-donating effects from the hydroxymethyl group:

  • Nitration :

    4 OxazolemethanolHNO3,H2SO45 Nitro 4 oxazolemethanol\text{4 Oxazolemethanol}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{5 Nitro 4 oxazolemethanol}

    Yield : ~50%

  • Halogenation :
    Bromination occurs selectively at C5 using N-bromosuccinimide (NBS):

    4 OxazolemethanolNBS,CHCl35 Bromo 4 oxazolemethanol\text{4 Oxazolemethanol}\xrightarrow{\text{NBS},\text{CHCl}_3}\text{5 Bromo 4 oxazolemethanol}

    Yield : 65–80%

Nucleophilic Substitution

The C2 position is susceptible to nucleophilic attack. For example, amination with butylamine:

4 Oxazolemethanol+ButylamineΔ2 Butylamino 4 oxazolemethanol\text{4 Oxazolemethanol}+\text{Butylamine}\xrightarrow{\Delta}\text{2 Butylamino 4 oxazolemethanol}

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 60%

Cycloaddition Reactions

The oxazole ring acts as a diene in Diels-Alder reactions, forming fused heterocycles:

4 Oxazolemethanol+Electrophilic dienophileBicyclic adduct\text{4 Oxazolemethanol}+\text{Electrophilic dienophile}\rightarrow \text{Bicyclic adduct}

Example : Reaction with maleic anhydride yields pyridine derivatives after aromatization .

Cross-Coupling Reactions

The oxazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

5 Bromo 4 oxazolemethanol+Aryl boronic acidPd catalyst5 Aryl 4 oxazolemethanol\text{5 Bromo 4 oxazolemethanol}+\text{Aryl boronic acid}\xrightarrow{\text{Pd catalyst}}\text{5 Aryl 4 oxazolemethanol}

Conditions :

  • Catalyst: PdCl₂(DPPF)

  • Base: CsF

  • Yield: 45–70%

Boronic AcidProductYield (%)Reference
Phenylboronic acid5-Phenyl-4-oxazolemethanol65
4-Methoxyphenyl5-(4-Methoxyphenyl)-4-oxazolemethanol58

Oxidative Degradation

Under atmospheric conditions, hydroxyl radicals (OH- ) abstract hydrogen from the oxazole ring or hydroxymethyl group, leading to ring-opening products:

4 Oxazolemethanol+OH Radical intermediatesImides or carboxylic acids\text{4 Oxazolemethanol}+\text{OH }\rightarrow \text{Radical intermediates}\rightarrow \text{Imides or carboxylic acids}

Kinetic Data (at 298 K):

Reaction PathwayRate Constant (cm³/molecule/s)Reference
OH-addition at C53.2×10123.2\times 10^{-12}
H-abstraction from CH₂OH1.1×10131.1\times 10^{-13}

Side Reactions and Stability

  • Hydrolysis : The oxazole ring hydrolyzes under strongly acidic or basic conditions, yielding α-hydroxy amides .

  • Elimination : Dehydration of the hydroxymethyl group forms 4-methyleneoxazole under thermal stress .

Scientific Research Applications

Introduction to 4-Oxazolemethanol

This compound, a compound with the molecular formula C4_4H5_5NO, is part of the oxazole family, which is known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic uses.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as promising anticancer agents. A notable study synthesized novel oxazolo[5,4-d]pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) .

  • Mechanism of Action : These compounds were found to inhibit key proteins involved in cancer progression, such as VEGFR-2 and Aurora A kinase. The ability to induce apoptosis and inhibit angiogenesis positions these oxazole derivatives as valuable candidates for cancer therapy .
  • Case Study : In vitro tests showed that certain derivatives exhibited a lower cytotoxic concentration (CC50) compared to traditional drugs like cisplatin and 5-fluorouracil, suggesting a potentially safer profile for normal cells . For instance, one derivative showed a CC50 of 58.4 µM against HT29 cells while being significantly less toxic to normal human dermal fibroblasts.

Antimicrobial Properties

The oxazole ring structure is also associated with antimicrobial activity. Research indicates that compounds containing oxazole moieties can exhibit significant antibacterial effects against various pathogens. For example, derivatives of oxazolomycin have been reported to possess notable antimicrobial properties .

  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Drug Design and Medicinal Chemistry

This compound serves as a versatile building block in drug design. Its chemical structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

  • Synthetic Pathways : Various synthetic methods have been developed to create functionalized derivatives of this compound, which can be tailored for specific therapeutic applications .
  • Case Study : The synthesis of urethanes from 2,5-dimethyl-4-oxazolemethanol has been explored, showcasing its utility in creating new pharmacologically active compounds .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityPotential use as anticancer agents through inhibition of key proteinsSignificant cytotoxicity against cancer cell lines; lower CC50 compared to traditional drugs
Antimicrobial PropertiesExhibits antibacterial effects against various pathogensDisruption of bacterial cell wall synthesis; effective against multiple strains
Drug DesignVersatile building block for synthesizing derivativesUseful in creating functionalized compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of 4-oxazolemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic processes, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Oxazolemethanol derivatives are categorized based on substituents at the 2- and 4-positions:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
This compound, 4,5-dihydro-2,4-dimethyl 2,4-dimethyl, 4,5-dihydro C6H11NO2 129.16 LogP 0.3, mp 65–67°C, density 1.15 g/cm³ Intermediate in agrochemicals
2-Methyl-4-oxazolemethanol 2-methyl C5H7NO2 113.11 Lower molecular weight, higher polarity Building block for bioactive molecules
2-(4-Bromophenyl)-4-oxazolemethanol 4-bromophenyl C10H8BrNO2 254.08 Aromatic halogenation enhances stability Potential antiviral/anticancer agent
2-(2-Fluorophenyl)-4-oxazolemethanol 2-fluorophenyl C10H8FNO2 199.18 Fluorine improves bioavailability Pharmaceutical lead compound
4-Ethyl-2-(8-heptadecenyl)-4-oxazolemethanol 4-ethyl, 8-heptadecenyl C23H43NO2 365.60 Long alkyl chain increases hydrophobicity Surfactant or lipid membrane studies
(5-Phenyl-1,3-oxazol-4-yl)methanol 5-phenyl C10H9NO2 175.19 Aromatic ring enhances π-π interactions Catalyst or ligand in coordination chemistry

Physicochemical Properties

  • LogP and Solubility : Alkyl-substituted derivatives (e.g., 2-methyl, 4-ethyl) exhibit lower LogP values (0.3–1.5), favoring aqueous solubility, whereas long-chain (heptadecenyl) or aromatic derivatives show higher hydrophobicity (LogP >3) .
  • Thermal Stability : Methyl and ethyl derivatives () have lower melting points (65–67°C) compared to halogenated aryl derivatives (>150°C) due to weaker intermolecular forces .

Commercial Availability and Purity

  • Purity: Commercially available derivatives (e.g., this compound from Combi-Blocks) are offered at 95–98% purity ().
  • Suppliers : LEAP CHEM CO. provides bromophenyl derivatives (CAS 36841-48-2), while Thermo Scientific offers phenyl-substituted variants (CAS 352018-88-3) .

Biological Activity

4-Oxazolemethanol is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique configuration contributes to its biological properties, allowing it to interact with various biological targets.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential in anti-inflammatory, antiviral, and anticancer applications.

1. Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies involving structural analogs have demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. In particular:

  • Mechanism : The anticancer activity is often linked to the induction of apoptosis via the activation of caspase pathways and modulation of signaling proteins involved in cell cycle regulation .
  • Case Study : A study evaluated several oxazole derivatives, including this compound, against human cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced cytotoxicity and selectivity towards tumor cells while sparing normal cells .

2. Antiviral Activity

This compound has shown promise as an antiviral agent:

  • Mechanism : It is believed to inhibit viral replication by interfering with viral entry or replication processes within host cells.
  • Case Study : In vitro studies demonstrated that certain oxazole derivatives significantly inhibited the replication of human herpes virus type-1 (HHV-1) in cultured cells . This suggests that this compound could be further explored for its antiviral potential against other viruses.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy:

  • Mechanism : These effects may arise from the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammation .
  • Research Findings : Experimental models indicated that treatment with this compound reduced inflammation markers in induced models of arthritis, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Functional Groups : The presence of specific functional groups on the oxazole ring can significantly affect its interaction with biological targets and enhance its pharmacological profile .
Functional Group Effect on Activity
Hydroxyl (-OH)Enhances solubility and bioavailability
Methyl (-CH₃)Modulates lipophilicity
HalogensCan increase potency against specific targets

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Oxazolemethanol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions using substituted oxadiazoles or isoxazoles as precursors. Key steps include halogenation, nucleophilic substitution, and thioether formation . Optimization involves:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Catalyst selection : Pd/C or Cu(I) catalysts enhance regioselectivity in heterocyclic ring formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Yield tracking : Use HPLC or GC-MS to monitor reaction progress and identify side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the oxazole ring. For example, methyl groups at C3/C5 show distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives.
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹).
  • Data cross-validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage conditions : Store at –20°C under nitrogen to prevent oxidation. Lyophilization is recommended for long-term stability.
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products.
  • Buffering agents : For aqueous solutions, maintain pH 6–8 to avoid hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio or nitro groups) impact the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies :
    • Introduce substituents at C2/C4 positions to modulate electronic effects. For example, nitro groups enhance electrophilicity, improving binding to viral proteases .
    • Use comparative assays (e.g., IC₅₀ in enzyme inhibition) to quantify activity changes.
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or SARS-CoV-2 Mpro. Validate with in vitro assays .

Q. How can researchers resolve contradictions in biological activity data of this compound derivatives across different experimental models?

Methodological Answer:

  • Model standardization : Use isogenic cell lines or genetically defined animal models to reduce variability.
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., cisplatin for cytotoxicity).
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding factors (e.g., solvent effects in cell cultures) .

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular dynamics simulations : GROMACS or AMBER can model metabolite formation and plasma protein binding.
  • Validation : Compare predictions with in vivo PK studies in rodent models .

Q. Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic data, and biological IC₅₀ values. Example:
DerivativeYield (%)¹H NMR (δ, ppm)IC₅₀ (μM)
Compound 15782.35 (s, 3H)12.4
Compound 25657.89 (d, J=8 Hz)8.7
  • Figures : Use scatter plots for SAR trends or heatmaps for toxicity profiles .

Properties

IUPAC Name

1,3-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIXCNJVHVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579735
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155742-48-6
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-4-ylmethanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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